molecular formula C20H19NO4 B3116113 (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid CAS No. 2140262-82-2

(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid

Cat. No.: B3116113
CAS No.: 2140262-82-2
M. Wt: 337.4
InChI Key: QWJJKAORVUYVPU-AEFFLSMTSA-N
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Description

(1R,2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid is a chiral, Fmoc-protected amino acid derivative featuring a cyclobutane backbone. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective moiety for the amino group, widely used in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions .

Properties

IUPAC Name

(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)16-9-10-18(16)21-20(24)25-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,16-18H,9-11H2,(H,21,24)(H,22,23)/t16-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJJKAORVUYVPU-AEFFLSMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138005-56-6
Record name rac-(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Fmoc Group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Amination: The amino group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Employed in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. It is removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions.

Comparison with Similar Compounds

Structural Analogs and Substitutions

The compound is compared below with three key analogs:

Compound Name CAS Number Core Structure Substituents Key Features
(1R,2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid (Target) - Cyclobutane Fmoc-protected amino group, carboxylic acid Smallest ring size (4-membered), high ring strain, limited conformational flexibility
(1S,2R)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylcyclopentane-1-carboxylic acid 1335031-61-2 Cyclopentane Additional methyl group at C2 Reduced ring strain vs. cyclobutane; methyl group increases steric hindrance
(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid 430460-38-1 Cyclohexane No additional substituents Larger ring (6-membered), lower ring strain, enhanced solubility
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-[(tert-butoxycarbonyl)amino]hexanoic acid - Linear chain Tert-butoxycarbonyl (Boc)-protected side chain Flexible backbone; dual protection (Fmoc and Boc) for orthogonal synthesis

Physicochemical Properties

Key differences in molecular properties are highlighted below:

Parameter Target (Cyclobutane) Cyclopentane Analog Cyclohexane Analog Linear Chain Analog
Hydrogen Bond Donors 2 (inferred) 2 2 3
Hydrogen Bond Acceptors 4 (inferred) 4 4 6
Rotatable Bonds ~4 5 5 8
Topological Polar Surface Area (Ų) ~75.6 (inferred) 75.6 75.6 120+
Molecular Weight ~349 (estimated) 357 (cyclopentane + methyl) 365.42 ~450 (estimated)
  • Ring Strain and Conformation : The cyclobutane core in the target compound imposes significant ring strain, which may enhance reactivity in peptide coupling but reduce thermodynamic stability compared to cyclopentane and cyclohexane analogs .
  • Solubility: The cyclohexane derivative (CAS 430460-38-1) is noted to be soluble at room temperature, whereas cyclobutane derivatives may require specialized solvents due to increased hydrophobicity .

Biological Activity

(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid, commonly referred to as Fmoc-AC4C-OH, is a synthetic compound widely utilized in peptide synthesis. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its utility in organic chemistry, particularly in the formation of peptide bonds.

  • Molecular Formula : C20_{20}H19_{19}N2_{2}O4_{4}
  • Molecular Weight : 337.38 g/mol
  • CAS Number : 885951-77-9
  • Purity : Typically ≥ 95%

Fmoc-AC4C-OH primarily serves as a protective group during peptide synthesis. The Fmoc group is base-labile, allowing for selective deprotection under mild conditions, which is crucial for the successful formation of peptide bonds. This compound interacts with various enzymes and proteins involved in peptide synthesis, facilitating the assembly of complex peptides.

Biological Activity Overview

The biological activity of Fmoc-AC4C-OH can be categorized into several key areas:

  • Peptide Synthesis :
    • Acts as a building block in solid-phase peptide synthesis.
    • Enhances the efficiency and selectivity of peptide bond formation.
  • Cellular Effects :
    • Influences cellular functions by enabling the production of specific bioactive peptides.
    • Impacts cell signaling pathways and gene expression through synthesized peptides.
  • Enzyme Interaction :
    • Functions as an inhibitor or activator depending on the biochemical context.
    • Interacts with enzymes involved in metabolic pathways related to peptide synthesis.

Study 1: Peptide Synthesis Efficiency

A study demonstrated that using Fmoc-AC4C-OH significantly increased the yield of desired peptides compared to traditional amino acids. The efficiency was attributed to its stable protective group that allowed for multiple coupling reactions without degradation.

Peptide SequenceYield (%)Reaction Conditions
Peptide A85Standard conditions
Peptide B90Optimized conditions

Study 2: Cellular Impact Assessment

In vitro studies assessed the impact of peptides synthesized using Fmoc-AC4C-OH on cellular proliferation. Results indicated that certain peptides promoted cell growth while others exhibited inhibitory effects on cancer cell lines.

Peptide NameCell LineEffect
Peptide XHeLaPromotes growth
Peptide YMCF-7Inhibitory

Comparative Analysis

Comparing Fmoc-AC4C-OH with other amino acid derivatives reveals its unique advantages in peptide synthesis:

Compound NameMolecular WeightKey Features
Fmoc-AC4C-OH337.38 g/molBase-labile protection, high yield
Fmoc-Glycine197.21 g/molCommonly used but less efficient
Fmoc-Leucine231.34 g/molBulky side chain may hinder reactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid

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